(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

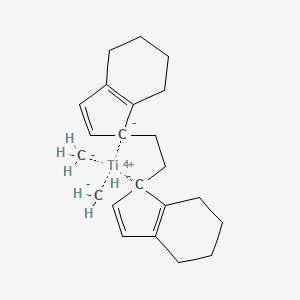

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a chiral metallocene compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a titanium center coordinated to two indenyl ligands that are bridged by an ethylene group. The chiral nature of this compound makes it particularly valuable in asymmetric catalysis and polymerization reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) typically involves the reaction of titanium tetrachloride with the corresponding chiral ligand precursor. The process can be summarized as follows:

Ligand Synthesis: The chiral ligand, (S,S)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl), is synthesized through a series of steps involving the reduction of indanone derivatives and subsequent coupling reactions.

Complex Formation: The chiral ligand is then reacted with titanium tetrachloride in the presence of a reducing agent, such as lithium aluminum hydride, to form the desired titanium complex.

Industrial Production Methods

While the laboratory-scale synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is well-documented, industrial production methods are less commonly reported. the principles remain similar, with a focus on optimizing reaction conditions and scaling up the process to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium(IV) species with different oxidation states.

Reduction: Reduction reactions can convert the titanium center to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the indenyl ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Ligand exchange reactions often involve the use of strong nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while reduction reactions can produce lower-valent titanium complexes.

Wissenschaftliche Forschungsanwendungen

Polyolefin Production

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is primarily used as a catalyst in the production of polyolefins. It allows for the generation of polymers with tailored properties, such as molecular weight and distribution. The use of this titanium-based catalyst has been shown to enhance the efficiency and selectivity of polymerization reactions compared to traditional catalysts.

Case Study: Polypropylene Synthesis

Research indicates that using this compound in conjunction with various co-catalysts can lead to the successful living polymerization of propylene. The resulting polypropylene exhibits improved mechanical properties and thermal stability .

Asymmetric Synthesis

The compound's chiral nature makes it an effective catalyst for asymmetric synthesis reactions. It facilitates the formation of enantiomerically enriched products, which are crucial in pharmaceutical applications.

Case Study: Enantioselective Catalysis

In studies involving the asymmetric synthesis of chiral intermediates, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) demonstrated high enantioselectivity and yield when used as a catalyst .

Catalyst for Copolymerization

This compound is also employed in copolymerization processes, allowing for the synthesis of block copolymers with desired characteristics.

Case Study: Ethylene/Norbornene Copolymerization

Research has shown that (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) can effectively catalyze the copolymerization of ethylene with norbornene, producing materials with enhanced elasticity and strength .

Comparative Analysis of Catalysts

The following table summarizes key features and applications of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) compared to other common catalysts used in polymer synthesis:

| Catalyst Type | Key Features | Applications |

|---|---|---|

| (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) | Chiral structure; high selectivity | Polyolefin production; asymmetric synthesis |

| Ziegler-Natta Catalysts | Broad application; less control over microstructure | Polyethylene and polypropylene production |

| Metallocenes | High activity; excellent control over polymer architecture | Advanced polyolefin synthesis |

Wirkmechanismus

The mechanism of action of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) involves the coordination of the titanium center to substrates, facilitating various catalytic processes. The chiral environment provided by the indenyl ligands plays a crucial role in determining the stereochemistry of the products formed. The compound’s effectiveness in catalysis is attributed to its ability to stabilize transition states and intermediates, thereby lowering the activation energy of the reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dichlor[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)

- (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-difluoro-titanium(IV)

- Dibromo[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)

Uniqueness

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is unique due to its specific chiral configuration and the presence of titanium as the central metal. This distinguishes it from similar zirconium-based compounds, which may exhibit different catalytic properties and reactivity. The titanium center in this compound provides distinct electronic and steric effects, making it particularly effective in certain catalytic applications.

Biologische Aktivität

(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a metallocene compound that has garnered attention in the field of catalysis and organic synthesis. This compound is known for its potential applications in polymerization processes and asymmetric synthesis due to its unique chiral structure. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Molecular Formula : C22H30Ti

- Molecular Weight : 370.50 g/mol

- CAS Number : 297166-46-2

- Appearance : Typically a yellow powder.

- Melting Point : 160-165 °C (lit.) .

The biological activity of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) primarily revolves around its role as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions such as olefin polymerization and asymmetric synthesis, which are critical in producing chiral compounds used in pharmaceuticals.

Catalytic Applications

- Polymerization of Olefins : This compound has been shown to act as an effective catalyst in the polymerization of olefins, leading to high molecular weight polymers with specific properties.

- Asymmetric Synthesis : The chiral nature of the compound allows it to be utilized in asymmetric synthesis, providing enantiomerically pure products which are essential in drug development.

Toxicological Profile

The toxicological data for (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) indicates potential irritative effects:

- Skin Irritation : Classified as a skin irritant (H315).

- Eye Irritation : Classified as an eye irritant (H319).

- Specific Target Organ Toxicity : May cause respiratory irritation (H335) .

Study 1: Catalytic Efficiency

In a study conducted by Brintzinger et al., the efficiency of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) as a catalyst was evaluated against traditional Ziegler-Natta catalysts. Results demonstrated enhanced activity and selectivity in the polymerization process compared to conventional catalysts.

Study 2: Asymmetric Synthesis

Research published in the Journal of Organic Chemistry highlighted the use of this compound in the enantioselective synthesis of allylic amines. The study reported yields exceeding 90% with high enantiomeric excess, showcasing its utility in producing chiral intermediates for pharmaceuticals.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H30Ti |

| Molecular Weight | 370.50 g/mol |

| CAS Number | 297166-46-2 |

| Melting Point | 160-165 °C |

| Skin Irritation | Yes (H315) |

| Eye Irritation | Yes (H319) |

| Respiratory Irritation | Yes (H335) |

Eigenschaften

IUPAC Name |

carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIIRJBJAKDKFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.